

t-Boc-Aminooxy-PEG8-Ms molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: t-Boc-Aminooxy-PEG8-Ms

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In-Depth Technical Guide: t-Boc-Aminooxy-PEG8-Ms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, experimental protocols, and reaction pathways associated with **t-Boc-Aminooxy-PEG8-Ms**, a heterobifunctional crosslinking reagent. This molecule is of significant interest in bioconjugation, drug delivery, and proteomics due to its versatile reactivity and the inclusion of a hydrophilic polyethylene glycol (PEG) spacer.

Core Molecular Data

The fundamental properties of **t-Boc-Aminooxy-PEG8-Ms** are summarized below. This reagent incorporates a tert-butyloxycarbonyl (Boc) protected aminooxy group and a reactive mesyl (Ms) group, separated by an eight-unit PEG linker.

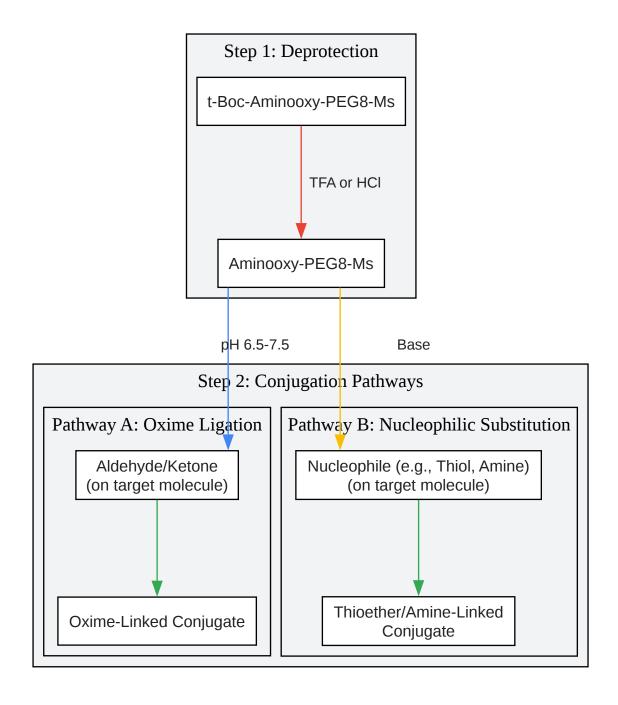


Property	Value	Citation
Molecular Formula	C22H45NO13S	[1]
Molecular Weight	563.7 g/mol	[1]
Appearance	Varies (typically a solid or oil)	
Storage	-20°C	[1]

Reaction Capabilities and Logical Workflow

t-Boc-Aminooxy-PEG8-Ms offers two primary reactive handles: the Boc-protected aminooxy group and the mesyl group. The Boc group is a protecting group that can be removed under acidic conditions to reveal a highly reactive aminooxy group. The mesyl group is an excellent leaving group, susceptible to nucleophilic substitution. The overall workflow for utilizing this linker typically involves a two-step process: deprotection followed by conjugation.





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Sequential reaction workflow for t-Boc-Aminooxy-PEG8-Ms.

Experimental Protocols

The following sections provide detailed methodologies for the key reactions involving **t-Boc-Aminooxy-PEG8-Ms**.



Protocol 1: Boc Group Deprotection

This protocol describes the removal of the t-Boc protecting group to yield the free aminooxy functionality.

Materials:

- t-Boc-Aminooxy-PEG8-Ms
- Anhydrous Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- Round-bottom flask
- Magnetic stir bar and stir plate

Methodology:

- Dissolution: Dissolve the t-Boc-Aminooxy-PEG8-Ms in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask.[2]
- Acid Addition: Add TFA to the solution. A common concentration is 25-50% TFA in DCM.[2]
- Reaction: Stir the mixture at room temperature (20-25°C) for 30 minutes to 2 hours.[2]
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected product will be more polar (lower Rf value on TLC) than the starting material.[2]
- Work-up (for free amine):



- Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
- Dissolve the residue in DCM and carefully wash with saturated NaHCO₃ solution to neutralize residual acid.[2]
- Wash the organic layer with brine.
- Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the deprotected Aminooxy-PEG8-Ms.[2]

Protocol 2: Oxime Ligation with Aldehydes or Ketones

This protocol details the conjugation of the deprotected aminooxy-PEG linker to a molecule containing an aldehyde or ketone group.

Materials:

- Deprotected Aminooxy-PEG8-Ms
- Aldehyde or ketone-containing molecule (e.g., a protein with oxidized glycans)
- Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, or another suitable nonamine buffer.[3]
- (Optional) Aniline or its derivatives as a catalyst.
- Purification system (e.g., Size-Exclusion Chromatography (SEC) or dialysis).

Methodology:

- Reagent Preparation:
 - Dissolve the aldehyde/ketone-containing molecule in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL for a protein).[3]
 - Dissolve the deprotected Aminooxy-PEG8-Ms in the reaction buffer to create a stock solution.



- Conjugation Reaction:
 - Add a 10-50 fold molar excess of the Aminooxy-PEG8-Ms solution to the solution of the target molecule. The optimal ratio should be determined empirically.[3]
 - Incubate the reaction mixture for 2-4 hours at room temperature or for 12-24 hours at 4°C with gentle stirring.[3] The reaction is most efficient at a pH of 6.5-7.5.[3]
- Purification: Remove the excess PEG reagent and byproducts using SEC, dialysis, or another appropriate chromatographic technique to isolate the purified conjugate.[3]

Protocol 3: Nucleophilic Substitution of the Mesyl Group

The mesyl group is a good leaving group and can be displaced by various nucleophiles.[4][5] This allows for conjugation to moieties such as thiols or amines.

Materials:

- t-Boc-Aminooxy-PEG8-Ms (or its deprotected form)
- Nucleophile-containing molecule (e.g., a peptide with a cysteine residue)
- Aprotic solvent (e.g., DMF or DMSO)
- Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

Methodology:

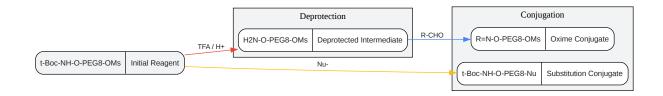
- Dissolution: Dissolve the t-Boc-Aminooxy-PEG8-Ms and the nucleophile-containing molecule in the chosen aprotic solvent.
- Base Addition: Add a suitable base, such as TEA or DIPEA, to the reaction mixture. The base facilitates the deprotonation of nucleophiles like thiols.
- Reaction: Stir the reaction at room temperature. Reaction times can vary from a few hours to overnight, depending on the nucleophile's reactivity.



 Monitoring and Purification: Monitor the reaction by LC-MS. Once complete, the product can be purified using reverse-phase HPLC or other suitable chromatographic methods.

Functional Group Reaction Pathway

The core reactions of the terminal functional groups of **t-Boc-Aminooxy-PEG8-Ms** are illustrated below. This diagram outlines the transformation of the protected aminooxy group and the substitution of the mesyl group.



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Reaction pathways of the terminal functional groups.

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 To cite this document: BenchChem. [t-Boc-Aminooxy-PEG8-Ms molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8104396#t-boc-aminooxy-peg8-ms-molecular-weight-and-formula]

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